4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a chlorophenoxyethyl group, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one
Uniqueness
4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-ETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole ring and chlorophenoxyethyl group contribute to its potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26ClN3O3 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O3/c1-2-33-25-14-8-6-12-23(25)31-18-19(17-26(31)32)27-29-21-10-4-5-11-22(21)30(27)15-16-34-24-13-7-3-9-20(24)28/h3-14,19H,2,15-18H2,1H3 |
InChI Key |
MDBSKJKQNNWRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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